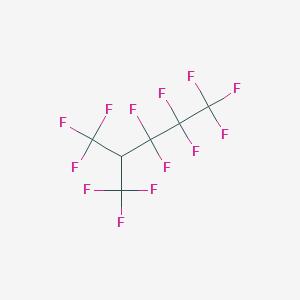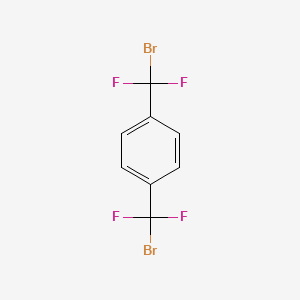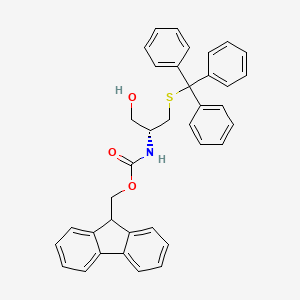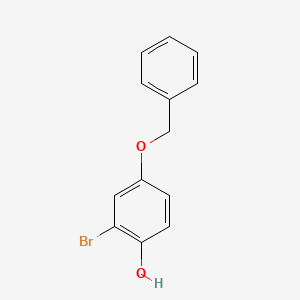
4-(ベンジルオキシ)-2-ブロモフェノール
概要
説明
4-(Benzyloxy)-2-bromophenol is an organic compound belonging to the phenol family It is characterized by a bromine atom and a benzyloxy group attached to a phenol ring
科学的研究の応用
4-(Benzyloxy)-2-bromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
Target of Action
4-(Benzyloxy)-2-bromophenol is a derivative of monobenzone, also known as 4-(Benzyloxy)phenol . Monobenzone is a depigmenting agent whose primary target is melanin-producing cells, known as melanocytes . Melanocytes play a crucial role in skin pigmentation by producing and distributing melanin, the pigment responsible for skin color .
Mode of Action
The compound interacts with melanocytes, increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . The hyperpigmented skin appears to fade more rapidly than normal skin, and exposure to sunlight reduces the depigmenting effect of the drug .
Biochemical Pathways
By increasing the excretion of melanin from melanocytes, it disrupts the normal pigmentation process .
Result of Action
The primary result of the action of 4-(Benzyloxy)-2-bromophenol is skin depigmentation. By increasing the excretion of melanin from melanocytes, the compound causes a decrease in skin pigmentation . This effect can be permanent and may lead to the destruction of melanocytes .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-2-bromophenol can be influenced by various environmental factors. For instance, exposure to sunlight has been found to reduce the depigmenting effect of the drug . Furthermore, the compound’s reactivity and stability may be affected by the presence of other substances in its environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromophenol typically involves the bromination of 4-(Benzyloxy)phenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions are usually mild, and the process involves the substitution of a hydrogen atom on the phenol ring with a bromine atom .
Industrial Production Methods: Industrial production methods for 4-(Benzyloxy)-2-bromophenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 4-(Benzyloxy)-2-bromophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
類似化合物との比較
4-(Benzyloxy)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromophenol: Lacks the benzyloxy group, affecting its binding affinity and specificity.
4-Bromophenol: Similar structure but without the benzyloxy group, leading to different chemical properties and applications.
Uniqueness: 4-(Benzyloxy)-2-bromophenol is unique due to the presence of both a benzyloxy group and a bromine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
2-bromo-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGLPWLKZYKDNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304222 | |
| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79352-66-2 | |
| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79352-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(phenylmethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

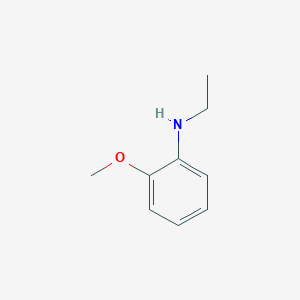
![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

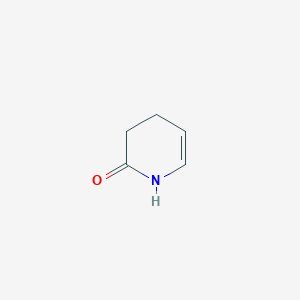
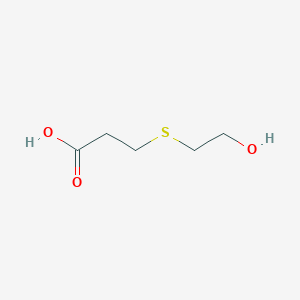

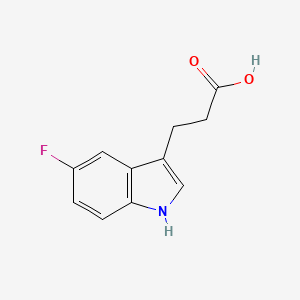

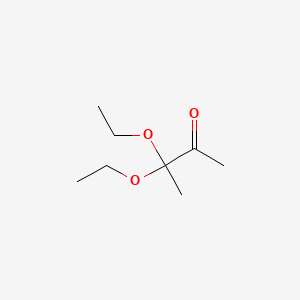

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)
